molecular formula C7H12F3NO B3112911 (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol CAS No. 1932101-55-7

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol

Cat. No.: B3112911
CAS No.: 1932101-55-7
M. Wt: 183.17
InChI Key: IJUVZQHBPFIBHU-PHDIDXHHSA-N
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Description

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a stereochemically defined structure combining an amino group and a trifluoromethyl group on a cyclohexanol scaffold. The incorporation of the trifluoromethyl group is a key strategy in modern drug design. This group is known to enhance the metabolic stability of lead compounds due to the strength of the carbon-fluorine bond, often resulting in a longer half-life . Furthermore, it can significantly increase lipophilicity , which improves cell membrane permeability and oral bioavailability. The strong electron-withdrawing nature of the trifluoromethyl group can also fine-tune electronic properties and strengthen interactions with biological targets, potentially increasing binding affinity and selectivity . Compounds with (aminomethyl)trifluorocarbinol motifs, such as this one, are recognized as valuable intermediates and have demonstrated utility as protease inhibitors , highlighting their potential in the development of antiviral therapeutics . The stereochemistry of the molecule is critical for its biological activity, as the specific (1R,3R) configuration ensures a precise three-dimensional fit with target proteins, such as enzymes and receptors. Applications: This compound serves as a versatile synthetic intermediate for the discovery and optimization of novel pharmaceuticals. Its structure makes it particularly relevant for creating potential treatments for a range of diseases. Researchers utilize this building block to develop more potent and selective drug candidates. This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

(1R,3R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUVZQHBPFIBHU-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@](C1)(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol typically involves the following steps:

    Starting Material: The synthesis often begins with a cyclohexanone derivative.

    Introduction of Trifluoromethyl Group: A trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Reduction: The ketone group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The ketone group can be reduced back to an alcohol using reducing agents like NaBH4.

    Substitution: The amino group can undergo substitution reactions with electrophiles, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as acyl chlorides, isocyanates

Major Products

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the corresponding alcohol

    Substitution: Formation of amides, ureas, or other derivatives

Scientific Research Applications

Chiral Building Block

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol serves as an important chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex molecules with specific configurations, which is crucial in the development of pharmaceuticals and agrochemicals.

Synthetic Applications

The compound is utilized in various synthetic pathways, including:

  • Enantioselective Synthesis : It can be employed to produce enantiomerically pure compounds.
  • Reagent in Organic Reactions : It acts as a reagent in reactions where chirality is essential.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders. The trifluoromethyl group enhances its interaction with enzyme active sites.

Receptor Binding Studies

The compound has been studied for its binding affinity to various receptors, influencing physiological responses. Its ability to form hydrogen bonds through the amino group allows it to interact effectively with biological macromolecules.

Drug Development

Ongoing investigations focus on the potential of this compound in drug discovery. Its unique properties make it suitable for developing new therapeutic agents targeting specific diseases.

Therapeutic Applications

The compound's lipophilicity and metabolic stability suggest potential applications in:

  • Anticancer therapies
  • Treatments for neurodegenerative disorders
  • Anti-inflammatory drugs

Specialty Chemicals Production

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. The compound's unique properties allow for the formulation of advanced materials with enhanced performance characteristics.

Material Science

The incorporation of fluorinated compounds like this compound into polymers can improve their thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Stereoisomeric Variants

(a) (1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol
  • Molecular Formula: C₇H₁₂F₃NO (MW: 183.17 g/mol)
  • CAS RN : 1820746-53-9
  • Key Differences: Stereochemistry at positions 1 and 3 alters spatial arrangement, impacting hydrogen bonding and receptor interactions.
(b) trans-3-Amino-1-(trifluoromethyl)cyclohexan-1-ol
  • Synonyms: rel-(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol
  • CAS RN : 1932511-09-5
  • Structural Insight: The "trans" label denotes the relative configuration of amino and CF₃ groups, contrasting with the cis arrangement in (1R,3R). This affects dipole moments and solubility.

Trifluoromethyl-Substituted Cyclohexanol Derivatives

(a) trans-(1R,3R)-3-(Trifluoromethyl)cyclohexanol
  • CAS RN : 75091-91-7
  • Molecular Formula : C₇H₁₁F₃O (MW: 168.16 g/mol)
  • Key Differences: Lacks the amino group, reducing hydrogen-bonding capacity and basicity. The CF₃ group retains electron-withdrawing effects, enhancing stability against oxidation compared to non-fluorinated analogs .
(b) (1R,3R)-3-(Trifluoromethyl)cyclohexanol (Under Development)
  • CAS RN : 75091-91-7
  • Status: Intermediate in synthesis pipelines, highlighting the importance of trifluoromethylated cyclohexanols in industrial applications.

Amino-Substituted Cyclohexanol Derivatives

(a) (1R,3S)-3-Aminocyclopentanol Hydrochloride
  • Molecular Formula: C₅H₁₂ClNO (MW: 137.61 g/mol)
  • CAS RN : 1279032-31-3
  • Structural Comparison: Cyclopentane ring vs. Applications: Used in synthesizing therapeutics for rheumatoid arthritis, suggesting amino-alcohol motifs are pharmacologically relevant .
(b) 3-Amino-2-cyclohexen-1-one
  • Molecular Formula: C₆H₉NO (MW: 111.14 g/mol)
  • Key Differences: A ketone replaces the hydroxyl group, increasing electrophilicity. The conjugated enone system enables Michael addition reactions, unlike the saturated cyclohexanol backbone of the target compound .

Chiral Agrochemicals with Similar Stereochemical Complexity

  • Example : [1R,3R,αR]-Bromethrin (Decis)
  • Relevance : Highlights the critical role of stereochemistry in bioactivity. The (1R,3R) configuration in the target compound may similarly enhance selectivity in pesticidal or pharmaceutical applications .

Biological Activity

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol is a chiral compound that has garnered attention in scientific research due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_{7}H10_{10}F3_{3}N1_{1}O1_{1}
  • CAS Number : 1932101-55-7
  • Structural Features : The compound contains a trifluoromethyl group, which enhances lipophilicity, and an amino group, which can participate in hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key aspects of its mechanism include:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, influencing their conformation and activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially leading to therapeutic effects in various diseases.
  • Receptor Binding : It has been investigated for its binding affinity to certain receptors, which may play a role in modulating physiological responses .

Study 1: Enzyme Interaction

A study conducted by Liu et al. explored the interactions between this compound and various enzymes. The results indicated significant inhibition of target enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Study 2: Receptor Modulation

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to bind selectively to TRPA1 receptors. This interaction was linked to pain modulation pathways, positioning the compound as a candidate for pain management therapies .

Data Table: Summary of Biological Activities

Activity Type Description References
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor BindingBinds to TRPA1 receptors involved in pain pathways
LipophilicityEnhanced membrane penetration due to trifluoromethyl group

Applications in Medicine

The potential therapeutic applications of this compound are extensive:

  • Pain Management : Due to its TRPA1 receptor modulation properties, it may be developed as a novel analgesic agent.
  • Metabolic Disorders : Its enzyme inhibition capabilities make it a candidate for treating conditions like diabetes or obesity by modulating metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol, and what key reagents enable stereochemical control?

  • Methodology : The trifluoromethylation of cyclohexanone derivatives is a critical step. Trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) is commonly used to introduce the CF₃ group. Subsequent stereoselective amination can be achieved via chiral auxiliaries or enzymatic resolution .
  • Key Data : In analogous compounds, LiAlH₄ or NaBH₄ are employed for selective reductions, while chiral HPLC or NMR (using Mosher’s reagents) verifies enantiomeric purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy and NOESY NMR can correlate spatial arrangements of substituents. For example, in related cyclohexanol derivatives, NOE interactions between the CF₃ group and adjacent protons confirm chair conformations .

Q. What are the primary reaction pathways involving the amino and trifluoromethyl groups in this compound?

  • Methodology : The amino group participates in nucleophilic substitutions (e.g., acylation, sulfonation) under mild basic conditions (e.g., K₂CO₃/DMF). The CF₃ group stabilizes adjacent carbocations, enabling Friedel-Crafts alkylation or SN1 reactions. Kinetic studies using LC-MS track intermediates in multi-step syntheses .

Advanced Research Questions

Q. How do copper catalysts influence the dehydrogenation or oxidation of this compound, and how can competing pathways be minimized?

  • Methodology : Copper-based catalysts (e.g., Cu(I)/Cu(0)) selectively dehydrogenate cyclohexanol derivatives to ketones. X-ray photoelectron spectroscopy (XPS) and IR of chemisorbed CO differentiate active Cu⁺ vs. Cu⁰ sites. Monovalent copper (Cu⁺) favors dehydrogenation over aromatization, which is critical for avoiding phenol byproducts .
  • Data Contradiction : Metallic copper (Cu⁰) promotes both dehydrogenation and aromatization. Researchers must optimize reaction conditions (temperature, solvent polarity) to suppress undesired pathways .

Q. What computational strategies predict the bioactive conformations of this compound in enzyme-binding studies?

  • Methodology : Molecular mechanics (MM2/MM3 force fields) and density functional theory (DFT) model low-energy conformers. Superimposition studies with known receptor ligands (e.g., dopamine antagonists) identify pharmacophoric features. For example, the CF₃ group’s electronegativity and the amino group’s hydrogen-bonding capacity are mapped to active sites .

Q. How can enantiomeric impurities in this compound be quantified, and what thresholds affect biological activity?

  • Methodology : Chiral stationary-phase GC/MS or HPLC (e.g., Chiralpak AD-H column) resolves enantiomers. Activity thresholds are determined via IC₅₀ assays; even 2% impurity of the (1S,3S) enantiomer reduced binding affinity by >50% in analogous kinase inhibitors .

Q. What strategies reconcile conflicting data on the compound’s stability under acidic vs. basic conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) with pH-varied buffers (pH 1–13) monitor degradation via UPLC-QTOF. The amino group protonates under acidic conditions, enhancing solubility but risking trifluoromethyl hydrolysis. Basic conditions deprotonate the amine, favoring oxidation .

Experimental Design Considerations

Q. Designing a kinetic resolution protocol for racemic mixtures of this compound: What chiral catalysts or enzymes are most effective?

  • Methodology : Lipases (e.g., Candida antarctica) or transition-metal catalysts (e.g., Ru-BINAP complexes) enantioselectively acylate the amino group. Reaction progress is monitored by polarimetry, with enantiomeric excess (ee) >98% achieved in cyclohexanol derivatives using Pseudomonas fluorescens lipase .

Q. How does the trifluoromethyl group’s electron-withdrawing effect influence the compound’s NMR chemical shifts?

  • Methodology : Comparative ¹⁹F NMR of CF₃-substituted vs. non-fluorinated analogs shows deshielding of adjacent protons (Δδ ≈ 0.5–1.0 ppm). DFT calculations (GIAO method) correlate shielding effects with substituent electronegativity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol
Reactant of Route 2
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(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol

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